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Abstract

Elaiomycin, an azoxyalkene antibiotic isolated from Streptomyces hepaticus in 1954, initially
demonstrated promising in vitro activity against Mycobacterium tuberculosis. This technical
guide provides a comprehensive historical overview of Elaiomycin's journey as a potential
tuberculostatic agent. It details the early discovery, in vitro efficacy, and the subsequent
preclinical toxicity and in vivo studies that ultimately led to the discontinuation of its
development for tuberculosis therapy. This document summarizes the available quantitative
data, outlines the likely experimental protocols of the era, and presents logical workflows for its
initial investigation. While Elaiomycin's clinical development was halted due to a lack of in vivo
efficacy and significant toxicity concerns, its history offers valuable insights into the challenges
of antibiotic discovery and development.

Introduction

The mid-20th century was a golden age for antibiotic discovery, with soil-dwelling
actinomycetes proving to be a rich source of novel antimicrobial compounds. In 1954, two
seminal papers by Haskell, Ryder, and Bartz, and by Erlich and colleagues, described the
isolation, characterization, and biological activity of a new antibiotic, Elaiomycin, from the
fermentation broths of Streptomyces hepaticus.[1] This compound, identified as an
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azoxyalkene, exhibited potent inhibitory effects against Mycobacterium tuberculosis in vitro,
sparking hope for a new weapon in the fight against tuberculosis. However, this initial promise
was soon tempered by disappointing in vivo results and significant toxicity findings. This guide
delves into the scientific history of Elaiomycin's evaluation as a tuberculostatic agent,
presenting the available data in a structured format for researchers and drug development
professionals.

Discovery and Physicochemical Properties

Elaiomycin was first isolated from the culture filtrate of Streptomyces hepaticus.[2] Its structure
was later elucidated, and a laboratory synthesis was achieved in 1977.[1]

Table 1: Physicochemical Properties of Elaiomycin

Property Value Reference
Chemical Formula C13H26N203 [1]
Molar Mass 258.362 g-mol-1 [1]
Appearance Pale yellow oil [2]

Sparingly soluble in water;
Solubility soluble in most common [2]

organic solvents

Stable in air and in neutral or
Stability slightly acidic aqueous [2]
solutions

In Vitro Tuberculostatic Activity

Early studies reported that Elaiomycin possessed strong in vitro activity against
Mycobacterium tuberculosis var. hominis.[2] While the specific Minimum Inhibitory
Concentration (MIC) values from the original 1954 studies are not readily available in modern
databases, the research of that era laid the groundwork for future antimicrobial susceptibility
testing.
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Preclinical In Vivo Studies

Despite its promising in vitro profile, Elaiomycin proved to be ineffective in vivo.[2] Preclinical
studies in animal models, likely guinea pigs which were a common model for tuberculosis
research at the time, showed a lack of therapeutic action against experimental tuberculosis
infections.

Toxicology and Carcinogenicity

The definitive factor in the cessation of Elaiomycin's development as a tuberculostatic agent
was its significant toxicity and carcinogenic potential.

Acute and Chronic Toxicity

Preclinical studies in mice, guinea pigs, and rats revealed significant toxic effects.

Table 2: Summary of Elaiomycin Toxicity Data

] Route of Observed
Species o . Dose Reference
Administration Effects

Mice Not specified Not specified Liver damage [2]

Guinea Pigs Not specified Not specified Liver damage [2]
Liver necrosis

Young Rats Oral > 40 mg/kg [2]
and death
Testicular

Rats Oral > 40 mg/kg atrophy, gastric [2]
ulcers

Carcinogenicity

Elaiomycin was found to be a potent carcinogen in rats.

Table 3: Carcinogenicity Profile of Elaiomycin in Rats
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Route of Dose Range Tumor Types
Administration (mglkg) Observed

Reference

Papillary
adenocarcinoma of
the kidney, sarcoma of
) the liver,
Intragastric, .
adenocarcinoma of
Subcutaneous, or 10-40 o [2]
] the upper jejunum,
Intraperitoneal , _
oligodendroglioma of
the brain, squamous
carcinoma of the jaw,

lymphoid tumors

Mechanism of Action

The precise mechanism by which Elaiomycin exerts its tuberculostatic effect in vitro remains
unknown.[2] The early research focus on its antimicrobial properties was quickly overshadowed
by its toxicity, and further investigation into its mode of action appears to have been limited.

Experimental Protocols (Reconstructed)

While the exact, detailed protocols from the 1954 studies are not available, it is possible to
reconstruct the likely methodologies based on the standard practices of the time.

In Vitro Susceptibility Testing

The determination of Elaiomycin's in vitro activity against M. tuberculosis would have likely
followed a broth or agar dilution method.
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Preparation

Elaiomycin Stock Solution Liquid or Solid Growth Medium (e.g., Léwenstein-Jensen)

Mycobacterium tuberculosis Inoculum

Serial Dilution of Elaiomycin in Media

Inoculation of Media with M. tuberculosis

Incubation

An:v/sis

Observation of Growth Inhibition

\

Determination of Minimum Inhibitory Concentration (MIC)

Click to download full resolution via product page

A representative workflow for determining the Minimum Inhibitory Concentration (MIC) of
Elaiomycin.

In Vivo Efficacy and Toxicity Studies

The in vivo evaluation of Elaiomycin would have involved animal models, most likely guinea
pigs for efficacy and rats or mice for toxicity.
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Experimental Setup

Animal Models (e.g., Guinea Pigs, Rats) Preparation of Elaiomycin Doses
Infection with M. tuberculosis (for efficacy studies)

Treatment and Observation

Administration of Elaiomycin (e.g., oral, s.c., i.p.)

Monitoring of Animal Health and Disease Progression

Y

Endpoint Analysis

Necropsy

l

Assessment of Bacterial Load in Organs (Efficacy)

Histopathological Examination of Tissues (Toxicity/Carcinogenicity)

Click to download full resolution via product page

A generalized workflow for in vivo efficacy and toxicity studies of Elaiomycin.

Conclusion

The story of Elaiomycin as a potential tuberculostatic agent is a stark reminder of the
complexities inherent in drug discovery. While demonstrating initial promise with its in vitro
activity, the insurmountable hurdles of a lack of in vivo efficacy and severe toxicity, including
carcinogenicity, led to its early abandonment for this indication. The history of Elaiomycin
underscores the critical importance of comprehensive preclinical evaluation, encompassing
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both efficacy and a thorough toxicological profile, in the development of new therapeutic
agents. Although it never reached the clinic for tuberculosis treatment, the study of Elaiomycin
contributed to the growing body of knowledge on microbial natural products and the rigorous
standards required for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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